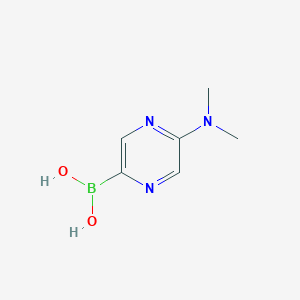
5-(Dimethylamino)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)pyrazine-2-boronic acid (DMAPB) is a boronic acid derivative of 5-(dimethylamino)pyrazine, and is a versatile reagent used in a variety of scientific applications. DMAPB is a colorless, water-soluble, and highly reactive compound, and is often used as a catalyst in organic synthesis. DMAPB is a relatively new compound, and its applications are rapidly becoming more diverse.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is not fully understood. However, it is believed that the boronic acid moiety of 5-(Dimethylamino)pyrazine-2-boronic acid acts as a Lewis acid, which facilitates the formation of covalent bonds with other molecules. The dimethylamino group of 5-(Dimethylamino)pyrazine-2-boronic acid is believed to act as a nucleophile, which helps to facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylamino)pyrazine-2-boronic acid are not well understood. However, it is believed that 5-(Dimethylamino)pyrazine-2-boronic acid may have some antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress. In addition, 5-(Dimethylamino)pyrazine-2-boronic acid has been shown to have some anti-inflammatory effects, and may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Dimethylamino)pyrazine-2-boronic acid in lab experiments include its high reactivity, its water solubility, and its low cost. Additionally, 5-(Dimethylamino)pyrazine-2-boronic acid is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 5-(Dimethylamino)pyrazine-2-boronic acid is its toxicity, and it should be handled with caution in the laboratory.
Future Directions
There are many potential future directions for the use of 5-(Dimethylamino)pyrazine-2-boronic acid. One potential direction is the use of 5-(Dimethylamino)pyrazine-2-boronic acid in the synthesis of new compounds, such as polymers and dyes. Additionally, 5-(Dimethylamino)pyrazine-2-boronic acid could be further studied for its biological effects, such as its antioxidant and anti-inflammatory properties. Finally, 5-(Dimethylamino)pyrazine-2-boronic acid could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
5-(Dimethylamino)pyrazine-2-boronic acid can be synthesized in two steps. The first step involves the reaction of 5-(dimethylamino)pyrazine with boronic acid in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and is complete within a few hours. The second step involves the purification of the product by recrystallization from a mixture of water and ethanol. The product is a white crystalline powder with a melting point of about 100°C.
Scientific Research Applications
5-(Dimethylamino)pyrazine-2-boronic acid is a versatile reagent that is used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination complexes, and as a reagent in the synthesis of other compounds. 5-(Dimethylamino)pyrazine-2-boronic acid has also been used in the synthesis of polymers, in the synthesis of biologically active compounds, and in the synthesis of fluorescent dyes.
properties
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURTZRKGFNFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)pyrazine-2-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





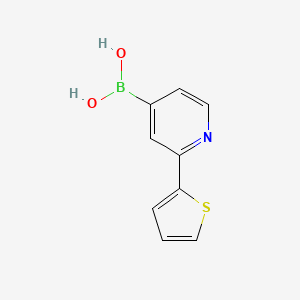




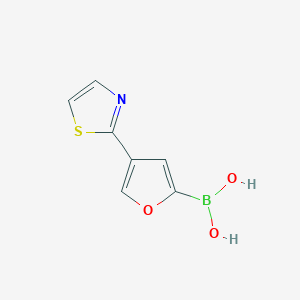
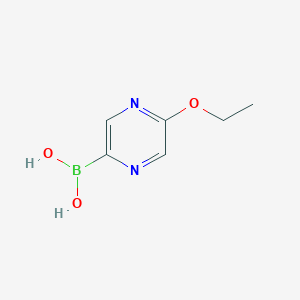
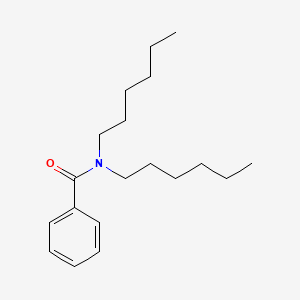
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)
